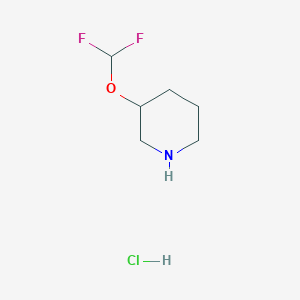

3-(Difluoromethoxy)piperidine hydrochloride

Description

Properties

IUPAC Name |

3-(difluoromethoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO.ClH/c7-6(8)10-5-2-1-3-9-4-5;/h5-6,9H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRUORSJHMYXSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of Piperidine Nitrogen

To prevent unwanted side reactions during difluoromethylation, the piperidine nitrogen is commonly protected. A widely used protecting group is the carbobenzyloxy (Cbz) group. The procedure involves:

- Dissolving potassium carbonate (1.5 equivalents) in water,

- Adding the amino alcohol (piperidine derivative) in tetrahydrofuran (THF),

- Cooling the mixture to 0°C,

- Adding benzyl chloroformate (1.05 equivalents) dropwise,

- Stirring overnight at room temperature,

- Extracting with ethyl acetate, washing, drying, and purifying by flash chromatography to obtain the Cbz-protected intermediate.

This step ensures the amine functionality is masked to allow selective functionalization at the 3-position of the piperidine ring.

Difluoromethylation Reaction

The key step is the difluoromethylation of the protected amino alcohol. A general procedure involves:

- Dissolving the protected amino alcohol in acetonitrile (MeCN),

- Adding copper(I) iodide catalyst (0.2 equivalents),

- Heating the mixture to 45°C,

- Slowly adding 2,2-difluoro-2-(fluorosulfonyl)acetic acid in MeCN dropwise while maintaining temperature below 50°C,

- Continuing heating at 45°C for 30 minutes,

- Concentrating the reaction mixture,

- Diluting with ethyl acetate and petroleum ether,

- Filtering through silica gel,

- Concentrating and purifying by flash chromatography to isolate the difluoromethylated product.

This approach leverages copper-catalyzed difluoromethylation, a modern method that provides efficient introduction of the difluoromethoxy group with good stereocontrol.

Deprotection and Hydrochloride Salt Formation

After the difluoromethylation, the Cbz protecting group is removed typically by hydrogenolysis or treatment with 1-chloroethyl chloroformate, yielding the free amine. The free amine is then converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, affording this compound as a stable crystalline solid.

Alternative Synthetic Routes and Related Methods

While the above method is the most documented, related fluorinated piperidines such as 4-(trifluoromethoxy)piperidine have been synthesized via:

- Acylation of hydroxy-substituted piperidines,

- Formation of xanthate intermediates,

- Subsequent desulfurization/fluorination using N-bromosuccinimide and Olah’s reagent,

- Followed by deprotection steps.

Although this method is for trifluoromethoxy derivatives, it illustrates advanced fluorination chemistry that could be adapted for difluoromethoxy analogs.

Data Table: Summary of Key Preparation Steps

| Step No. | Process | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nitrogen Protection (Cbz) | K2CO3, benzyl chloroformate, THF, 0°C to RT | ~90 | Ensures selective difluoromethylation |

| 2 | Difluoromethylation | CuI catalyst, 2,2-difluoro-2-(fluorosulfonyl)acetic acid, MeCN, 45°C | 70-95 | Copper-catalyzed, mild conditions, high selectivity |

| 3 | Deprotection | Hydrogenolysis or 1-chloroethyl chloroformate | >85 | Removes Cbz protecting group |

| 4 | Hydrochloride Salt Formation | HCl in suitable solvent | Quantitative | Yields stable hydrochloride salt |

Research Findings and Analysis

- The copper(I)-catalyzed difluoromethylation is a pivotal advancement enabling efficient and selective incorporation of the difluoromethoxy group on nitrogen-protected piperidine derivatives.

- The reaction conditions are mild, avoiding harsh reagents that could degrade sensitive functional groups.

- Protection/deprotection strategies are crucial for controlling regioselectivity and yield.

- The use of 2,2-difluoro-2-(fluorosulfonyl)acetic acid as a difluoromethylating agent is well-established and allows for scalable synthesis.

- The overall synthetic approach is adaptable for preparing other fluorinated piperidine derivatives, as demonstrated by related trifluoromethoxy piperidine syntheses employing xanthate intermediates and fluorination via N-bromosuccinimide.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various functionalized piperidine derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system. Its unique properties make it suitable for developing drugs that require specific binding affinities and metabolic stability.

- Case Study : In a study focusing on CDC42 inhibitors, derivatives containing 3-(difluoromethoxy)piperidine were evaluated for their antiproliferative activity against melanoma cancer cell lines. The findings indicated significant potency, suggesting its potential role in cancer therapeutics .

Biological Studies

3-(Difluoromethoxy)piperidine hydrochloride is used extensively in biological research to investigate enzyme inhibition and receptor interactions. Its ability to modulate biological pathways makes it a valuable tool in drug discovery.

- Mechanism of Action : The difluoromethoxy group enhances binding affinity to various molecular targets, including enzymes and receptors involved in critical physiological processes. This property has been exploited in studies examining its effects on cellular signaling pathways.

Industrial Applications

In addition to its medicinal uses, the compound finds applications in agrochemicals and materials science. Its chemical stability and reactivity make it suitable for formulating new materials with enhanced properties.

- Comparative Analysis : When compared with similar compounds, this compound exhibits superior binding affinity and metabolic stability, making it a preferred choice for industrial formulations.

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug discovery and development, as it can interact with various enzymes and receptors within the body .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-(difluoromethoxy)piperidine hydrochloride with key analogs, highlighting substituent variations and their implications:

Key Observations:

- Bioisosterism : The -OCHF₂ group in the target compound is a bioisostere for methoxy (-OCH₃), offering improved resistance to oxidative metabolism .

- Steric Influence: Compounds with aromatic substituents (e.g., 4-(2,3-dimethylphenoxy)piperidine HCl) exhibit greater steric bulk, which may reduce blood-brain barrier penetration compared to smaller substituents like -OCHF₂ .

Pharmacological and Toxicological Profiles

Activity in CNS Targets

- SSRI Analogs : Compounds like 3-(2-ethoxy-5-methoxy-4-(trifluoromethyl)phenyl)-piperidine HCl () demonstrate selective serotonin reuptake inhibition (SSRI), suggesting that fluorinated piperidines are viable candidates for antidepressant development. The target compound’s difluoromethoxy group may similarly modulate serotonin transporter affinity .

- Metabolic Stability : Fluorine substitution (e.g., in 3,3-difluoropiperidine HCl) reduces metabolic degradation, a property shared with the target compound .

Biological Activity

3-(Difluoromethoxy)piperidine hydrochloride is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a difluoromethoxy group. This structural modification enhances its lipophilicity, which is crucial for biological interactions. The presence of fluorine atoms increases the compound's metabolic stability and bioavailability, making it a promising candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting pathways related to neurotransmitter metabolism and other biochemical processes.

- Receptor Binding : Its structural similarity to biologically active molecules allows it to bind effectively to various receptors, influencing cellular signaling pathways.

Applications in Scientific Research

This compound has several notable applications:

- Medicinal Chemistry : It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

- Biological Studies : The compound is used to study enzyme inhibition and receptor interactions due to its unique structural properties.

- Industrial Applications : It is utilized in the development of agrochemicals and materials science.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to similar compounds:

| Compound Name | Binding Affinity | Reactivity | Biological Activity |

|---|---|---|---|

| This compound | High | Moderate | Enhanced metabolic stability |

| 3-(Trifluoromethoxy)piperidine hydrochloride | Moderate | High | Comparable but less stable |

| 3-(Methoxy)piperidine hydrochloride | Low | Low | Lower efficacy in biological assays |

The difluoromethoxy group provides a balance of hydrophobicity and hydrogen bonding capability, enhancing binding affinity compared to its trifluoro and methoxy analogs.

Case Studies on Biological Activity

Research studies have demonstrated the biological activity of this compound in various contexts:

- Antitumor Activity : In vitro studies indicated that derivatives of piperidine compounds exhibit significant antiproliferative effects against cancer cell lines. For instance, modifications in the piperidine structure have led to enhanced activity against specific tumors, showcasing the potential for developing new cancer therapies .

- Neuropharmacological Effects : Investigations into the neuropharmacological properties revealed that this compound could modulate neurotransmitter systems, indicating potential use in treating neurological disorders .

Q & A

Basic: What are the recommended safety protocols for handling 3-(difluoromethoxy)piperidine hydrochloride in laboratory settings?

Answer:

- Personal Protection: Use NIOSH/EN 166-certified goggles, nitrile gloves, and lab coats to avoid skin/eye contact. Ensure proper ventilation to minimize inhalation of aerosols or vapors .

- Storage: Store at 2–8°C in a dry, fireproof area, segregated from incompatible substances like strong oxidizers .

- Spill Management: Isolate the area, avoid dust generation, and collect spills using non-sparking tools. Dispose of waste via licensed hazardous waste contractors to prevent environmental contamination .

- Emergency Measures: For inhalation, move to fresh air; for skin contact, wash with soap and water. Seek medical attention if irritation persists .

Basic: How is this compound typically synthesized, and what are its key intermediates?

Answer:

- Synthetic Routes: The compound is synthesized via nucleophilic substitution or coupling reactions. For example, reacting piperidine derivatives with difluoromethoxy precursors under anhydrous conditions (e.g., DCM or THF) with catalysts like NaOH or K₂CO₃ .

- Key Intermediates: Intermediates may include halogenated piperidine precursors (e.g., 3-chloropiperidine) or protected amine derivatives. Purification often involves recrystallization or column chromatography .

Advanced: How can computational methods optimize the synthesis of this compound?

Answer:

- Reaction Path Search: Quantum chemical calculations (e.g., DFT) predict transition states and energetics to identify optimal reaction conditions (solvent, temperature, catalyst) .

- Data-Driven Design: Machine learning models trained on reaction databases (e.g., PubChem) can suggest viable precursors and reduce trial-and-error experimentation. For instance, predicting the reactivity of difluoromethoxy groups with piperidine scaffolds .

- Validation: Cross-reference computational results with experimental yields and selectivity metrics to refine predictive models .

Advanced: How should researchers address contradictions in toxicity data for novel piperidine derivatives?

Answer:

- Data Triangulation: Compare results across multiple assays (e.g., Ames test for mutagenicity, acute toxicity in rodent models) and cross-validate with structurally similar compounds (e.g., 3-fluoro-PCP hydrochloride’s discriminative stimulus effects) .

- Mechanistic Studies: Use in vitro models (e.g., hepatocyte cultures) to isolate metabolic pathways and identify toxicophores. For example, assess cytochrome P450 interactions to explain discrepancies in acute vs. chronic toxicity .

- Reporting Standards: Document all experimental parameters (e.g., solvent, concentration, exposure time) to enable meta-analyses .

Basic: What analytical techniques are used to characterize this compound?

Answer:

- Structural Confirmation:

- Purity Assessment: HPLC with UV detection (λ = 210–254 nm) and ≥95% purity thresholds .

Advanced: What strategies mitigate environmental risks during large-scale synthesis of piperidine derivatives?

Answer:

- Waste Minimization: Employ green chemistry principles (e.g., solvent recycling, catalytic reactions) to reduce halogenated waste .

- Effluent Treatment: Use activated carbon filtration or advanced oxidation processes (AOPs) to degrade residual compounds before disposal .

- Lifecycle Analysis: Track the environmental impact of precursors (e.g., difluoromethoxy reagents) using tools like EPA’s DSSTox .

Basic: What are the biological screening approaches for this compound?

Answer:

- In Vitro Assays:

- Cell-Based Models: Cytotoxicity screening in HEK-293 or HepG2 cells using MTT/WST-1 assays .

Advanced: How can researchers resolve instability issues in piperidine hydrochloride derivatives during storage?

Answer:

- Stability Studies: Accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products .

- Formulation Adjustments: Use lyophilization or inert atmosphere packaging (N₂ purge) to prevent hydrolysis/oxidation .

- Additives: Incorporate stabilizers like ascorbic acid (0.1% w/w) to inhibit free radical-mediated degradation .

Basic: What are the regulatory considerations for publishing research on novel piperidine compounds?

Answer:

- Safety Reporting: Include GHS-compliant hazard classifications (e.g., H315 for skin irritation) and disposal guidelines per local regulations .

- Data Transparency: Deposit spectral data (NMR, MS) in public repositories (e.g., PubChem) and cite NIST standards for physical properties .

Advanced: How do structural modifications (e.g., difluoromethoxy vs. methoxy groups) impact the bioactivity of piperidine derivatives?

Answer:

- Electron Effects: Difluoromethoxy’s electron-withdrawing nature alters receptor binding kinetics vs. methoxy’s electron-donating effects. Compare via SAR studies .

- Metabolic Stability: Fluorine atoms reduce CYP-mediated metabolism, enhancing half-life in pharmacokinetic assays (e.g., rat plasma t½ measurements) .

- Solubility: LogP calculations and shake-flask experiments quantify hydrophilicity changes, guiding formulation design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.